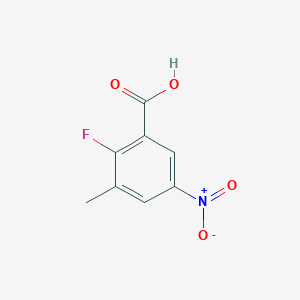

2-Fluoro-3-methyl-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGNESLMRSWBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519287-58-1 | |

| Record name | 2-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] The unique substitution pattern of this molecule, featuring fluorine, methyl, and nitro groups on a benzoic acid scaffold, makes it a significant building block for complex molecular architectures.[1] This document will delve into the strategic design of the synthesis, the rationale behind the chosen methodologies, and a detailed experimental protocol.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the final synthetic step would be the introduction of the nitro group via electrophilic aromatic substitution on a 2-fluoro-3-methylbenzoic acid precursor. This approach is favored due to the commercial availability and known synthesis of the precursor. The directing effects of the existing substituents on the aromatic ring are key to the success of this strategy.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed is a two-step process starting from 2-iodo-3-methylbenzoic acid. This pathway involves a nucleophilic fluorination followed by a regioselective nitration.

Caption: Proposed two-step .

Step 1: Synthesis of 2-Fluoro-3-methylbenzoic acid

The initial step involves the conversion of 2-iodo-3-methylbenzoic acid to 2-fluoro-3-methylbenzoic acid. A modern approach to this transformation is the use of hypervalent iodine chemistry, which allows for nucleophilic fluorination under relatively mild conditions.[2] The reaction of a 1-arylbenziodoxolone derivative with a fluoride source like cesium fluoride (CsF) has been shown to be effective.[2]

Reaction Mechanism: The reaction proceeds through the formation of a hypervalent iodine intermediate, which is then susceptible to nucleophilic attack by the fluoride ion, leading to the desired fluoroaromatic compound.[2]

Step 2: Nitration of 2-Fluoro-3-methylbenzoic acid

The second and final step is the regioselective nitration of 2-fluoro-3-methylbenzoic acid. This is a classic electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid.[3] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring:

-

-F (Fluoro group): Ortho, para-directing (deactivating)

-

-CH₃ (Methyl group): Ortho, para-directing (activating)

-

-COOH (Carboxylic acid group): Meta-directing (deactivating)

The nitration is expected to occur at the C5 position, which is para to the activating methyl group and meta to the deactivating fluoro and carboxylic acid groups. This convergence of directing effects should lead to a high regioselectivity for the desired product.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Fluoro-3-methylbenzoic acid

This protocol is adapted from a similar nucleophilic fluorination procedure.[2]

-

Preparation of the Benziodoxolone Precursor: 2-Iodo-3-methylbenzoic acid is first converted to its 1-arylbenziodoxolone derivative. This can be achieved by reacting it with an oxidizing agent like Oxone in the presence of sulfuric acid and an aromatic partner (e.g., mesitylene).[2]

-

Fluorination:

-

To a solution of the 1-aryl-7-methylbenziodoxolone derivative in a suitable solvent (e.g., acetonitrile), add cesium fluoride (CsF) and trifluoroacetic acid (CF₃COOH).

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-fluoro-3-methylbenzoic acid.[2]

-

Protocol 2: Synthesis of this compound

This protocol is based on standard nitration procedures for aromatic carboxylic acids.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Addition of Reactant: Slowly add 2-fluoro-3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.

-

Nitration:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of 2-fluoro-3-methylbenzoic acid, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a few hours.

-

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | Solid |

| This compound | C₈H₆FNO₄ | 199.14 | Solid |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -COOH, -NO₂, C-F).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final compound.

Conclusion

The proposed two-step synthesis provides a viable and efficient route to this compound. The methodology relies on established and reliable chemical transformations, and the regioselectivity of the key nitration step is well-supported by the principles of electrophilic aromatic substitution. This guide offers a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.

References

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. [Link]

-

Chemsrc. 2-Fluoro-3-nitrotoluene | CAS#:437-86-5. [Link]

-

Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. By examining the interplay of its constituent functional groups—a carboxylic acid, a fluorine atom, a methyl group, and a nitro group—we elucidate the electronic and steric factors governing its behavior. This document will explore the molecule's acidic properties, susceptibility to nucleophilic and electrophilic attack, and its stability under various conditions. Methodologies for its synthesis, handling, and characterization are also discussed, offering field-proven insights for its practical application in research and development.

Introduction: A Molecule of Synthetic Potential

This compound is a unique chemical entity whose utility in drug discovery and fine chemical synthesis stems from the strategic placement of its functional groups. The presence of a fluorine atom and a nitro group, both potent electron-withdrawing groups, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The methyl group, an electron-donating group, introduces steric and electronic effects that further modulate the molecule's properties. Understanding the delicate balance of these influences is paramount for any scientist seeking to employ this molecule as a building block for more complex structures. This guide will serve as a detailed roadmap to its chemical personality.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is adorned with substituents that exert both inductive and resonance effects, creating a nuanced electronic landscape.

-

Carboxylic Acid (-COOH): This group is a primary site of reactivity, capable of deprotonation to form a carboxylate anion, and can undergo esterification, amidation, or reduction. It is a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid. Its resonance effect (+M) is weaker and generally overridden by its inductive effect.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid.

-

Methyl Group (-CH₃): In contrast, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This has a modest deactivating effect on the acidity of the carboxylic acid but can influence the regioselectivity of certain reactions.

The "ortho-effect" is a critical consideration in this molecule.[1] The proximity of the fluorine and methyl groups to the carboxylic acid can lead to steric hindrance, influencing the orientation of the carboxylic acid group and its reactivity.[1][2] Specifically, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids by forcing the carboxylic acid group out of the plane of the benzene ring, which destabilizes the protonated form more than the carboxylate anion.[1][3]

Diagram: Electronic Effects on this compound

Caption: Electronic effects of substituents on the aromatic ring.

Reactivity Profile

Acidity

The acidity of this compound is significantly enhanced compared to benzoic acid (pKa ≈ 4.2). This is due to the cumulative electron-withdrawing effects of the fluorine and nitro groups, which stabilize the resulting carboxylate anion.[4][5] While the methyl group has a slight acid-weakening effect, the ortho-effect from the adjacent fluorine and methyl groups is expected to increase acidity.[1][3] Therefore, the pKa of this compound is predicted to be substantially lower than that of benzoic acid.

Table 1: Predicted Acidity Comparison

| Compound | Key Substituents | Predicted pKa Range | Rationale |

| Benzoic Acid | None | ~4.2 | Baseline |

| 2-Nitrobenzoic Acid | 2-NO₂ | ~2.17 | Strong -I, -M effect; ortho-effect[1] |

| 2-Fluorobenzoic Acid | 2-F | ~3.27 | Strong -I effect; ortho-effect |

| This compound | 2-F, 3-CH₃, 5-NO₂ | < 3.0 | Combined -I effects of F and NO₂, ortho-effect of F and CH₃, partially offset by +I of CH₃ |

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for synthetic transformations.

-

Esterification: The acid can be readily converted to its corresponding esters. For instance, reaction with methanol in the presence of a strong acid catalyst like sulfuric acid yields methyl 2-fluoro-3-methyl-5-nitrobenzoate.[6]

-

Amidation: Activation of the carboxylic acid, for example with thionyl chloride or a coupling reagent like HATU, facilitates the formation of amides upon reaction with amines.[7]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, although this requires strong reducing agents like lithium aluminum hydride. Care must be taken as the nitro group is also susceptible to reduction.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group and the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in this context, is susceptible to displacement by strong nucleophiles. The positions ortho and para to the nitro group are particularly activated.

Diagram: Workflow for a Typical SₙAr Reaction

Caption: Generalized workflow for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and fluoro groups, as well as the carboxylic acid group. Forcing conditions would be required for reactions such as nitration or halogenation to proceed, and the substitution would be directed to the positions meta to the deactivating groups.

Stability and Handling

Thermal Stability

Photochemical Stability

Aromatic nitro compounds can be sensitive to ultraviolet light. Prolonged exposure to light should be avoided to prevent potential degradation. It is recommended to store the compound in a cool, dark, and dry place.

Chemical Stability

This compound is stable in acidic conditions. However, in the presence of strong bases, it will deprotonate to form the carboxylate salt. It is generally incompatible with strong oxidizing agents and strong bases.[8][9][10]

Synthesis and Characterization

Synthetic Routes

A plausible synthetic route to this compound can be extrapolated from known procedures for related compounds. One such approach could involve the nitration of 2-fluoro-3-methylbenzoic acid.

Experimental Protocol: Illustrative Synthesis

-

Nitration: To a cooled solution of 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Workup: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the structure, including the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups.

-

Melting Point: A sharp melting point range would be indicative of high purity.

Conclusion

This compound is a multifaceted molecule with a rich and predictable reactivity profile. Its acidity and the reactivity of its carboxylic acid group are significantly influenced by the interplay of its electron-withdrawing and electron-donating substituents. The presence of the nitro and fluoro groups also opens avenues for nucleophilic aromatic substitution reactions. While generally stable under standard conditions, appropriate care should be taken when handling this compound at elevated temperatures or in the presence of strong reagents. This guide provides a foundational understanding for the safe and effective use of this compound in pioneering research and development endeavors.

References

-

Quora. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 15). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 2-Fluoro-3-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Predicted Biological Activity of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is paramount. Benzoic acid derivatives, particularly those incorporating fluorine and nitro functional groups, represent a promising class of compounds. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and bioavailability, key attributes for effective pharmaceuticals.[1][2] The nitro group, a versatile functional moiety, can be bio-reduced to generate reactive intermediates capable of interacting with a variety of biological targets.[3]

This technical guide provides a comprehensive analysis of the predicted (CAS: 1519287-58-1). While direct experimental data on the biological effects of this specific molecule is not extensively available in current literature, a robust predictive framework can be constructed by examining its structural analogues and the well-documented roles of its key functional groups. This document will delve into the physicochemical properties, synthetic pathways, and, most importantly, the prospective biological activities of this compound, offering a roadmap for future research and development. The insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of this molecule's potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems. While specific experimental data for this compound is sparse, we can infer its properties from related compounds.

Structural Features

The molecule possesses a benzoic acid backbone substituted with three key functional groups: a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. Each of these groups is expected to contribute to the overall biological and pharmacological profile of the compound.

| Property | Predicted Characteristic | Source |

| Molecular Formula | C8H6FNO4 | [4] |

| Molecular Weight | 199.14 g/mol | [5] |

| Appearance | Off-white to light yellow powder (inferred) | [1] |

Synthetic Approaches

The synthesis of substituted benzoic acids is well-established in organic chemistry. For this compound, a likely synthetic route would involve the nitration of a fluorinated and methylated benzoic acid precursor. The specific starting materials and reaction conditions would be critical in achieving the desired regioselectivity of the nitro group. A general synthetic scheme can be conceptualized as follows:

Caption: A generalized synthetic pathway for this compound.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Based on the chemical structure of this compound, we can predict its potential biological activities by drawing parallels with structurally similar molecules.

Anticipated Antibacterial Activity

Derivatives of nitrobenzoic acid have demonstrated notable antibacterial properties. For instance, studies on 2-chloro-5-nitrobenzoic acid have shown that it can exhibit a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[6] The proposed mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction generates reactive nitrogen species that induce oxidative stress, leading to damage of bacterial DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[6]

It is plausible that this compound could act through a similar mechanism. The presence of the electron-withdrawing nitro group is central to this activity.

Caption: Predicted mechanism of antibacterial action for this compound.

Potential as an Anticancer Agent

Fluorinated nitroaromatic compounds are prevalent as intermediates in the synthesis of various anticancer drugs.[1] For example, 2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of dabrafenib, a BRAF inhibitor used in the treatment of melanoma.[7]

The cytotoxic potential of this compound could stem from the bio-reduction of its nitro group, a mechanism that has been explored for its therapeutic potential in hypoxic tumor environments. Cancer cells, particularly in solid tumors, often have regions of low oxygen (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic regions. These enzymes can selectively reduce the nitro group of a compound to cytotoxic metabolites, leading to targeted cell killing.

Influence of Fluorine and Methyl Substituents

The fluorine atom at the 2-position is expected to enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's in vivo half-life.[2] The methyl group at the 3-position can also influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target enzymes or receptors.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Cytotoxicity Screening

A primary assessment of the compound's anticancer potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines and a non-cancerous control cell line.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Antimicrobial Susceptibility Testing

To evaluate the antibacterial activity, the minimum inhibitory concentration (MIC) of the compound should be determined against a panel of pathogenic bacteria.

Protocol: Broth Microdilution for MIC Determination

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the is currently limited, a comprehensive analysis of its structure suggests significant potential as both an antibacterial and an anticancer agent. The presence of the nitro group, a known pharmacophore for bio-reductive activation, combined with the metabolic stability conferred by the fluorine atom, provides a strong rationale for further investigation.

The proposed experimental workflows offer a clear path forward for characterizing the biological profile of this compound. Future research should focus on:

-

Synthesis and Purification: Developing a high-yield, scalable synthetic route to obtain pure this compound.

-

In-depth Biological Evaluation: Executing the proposed cytotoxicity and antimicrobial assays, followed by more advanced studies to elucidate the precise mechanisms of action.

-

Lead Optimization: Should promising activity be identified, further structural modifications could be explored to enhance potency and selectivity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.

References

-

Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

阿镁生物. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

- 1. innospk.com [innospk.com]

- 2. ajrconline.org [ajrconline.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:1519287-58-1 - 阿镁生物 [amaybio.com]

- 5. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Management of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-methyl-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the potential hazards associated with substituted nitrobenzoic acids, this document synthesizes critical information on hazard identification, personal protection, emergency response, and proper disposal. By integrating established safety principles with compound-specific considerations, this guide aims to foster a culture of safety and mitigate risks in the laboratory environment. Detailed experimental workflows, data-driven insights, and visual aids are provided to ensure clarity and practical applicability for all personnel involved in the handling of this and structurally related compounds.

Introduction and Compound Profile

Hazard Identification and Classification

Based on data from analogous compounds and supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential for more severe effects upon significant exposure.

GHS Hazard Statements:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | GHS07 |

It is important to note that specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the reviewed literature. Therefore, all handling should proceed with the assumption of significant hazard.

Personal Protective Equipment (PPE)

The selection and correct use of PPE are paramount to minimizing exposure risk. A multi-layered approach to personal protection is mandatory when handling this compound.[1][2]

Minimum PPE Requirements:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.[3]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.

-

Body Protection: A laboratory coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2]

-

Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.[3]

Diagram: PPE Donning and Doffing Sequence

Proper donning and doffing of PPE are critical to prevent cross-contamination.[4][5][6][7]

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Solid this compound

-

Engineering Controls: All weighing and transfer of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

-

Procedural Controls:

-

Avoid the formation of dust. Use spatulas and other tools carefully.

-

Work with the smallest practical quantities.

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage Requirements

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Segregate from incompatible materials such as strong oxidizing agents and strong bases.

-

Avoid exposure to heat and direct sunlight, as thermal decomposition is a concern for nitroaromatic compounds. Studies on similar nitrobenzoic acids suggest that decomposition can begin at elevated temperatures, potentially leading to a thermal runaway.

Emergency Procedures

Rapid and appropriate response to emergencies is critical. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove contaminated clothing. Brush off any solid chemical from the skin and then flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Spill Response

For small spills of solid this compound:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in Section 3.

-

Contain and Neutralize: Gently cover the spill with a neutralising agent suitable for acids, such as sodium bicarbonate or a commercial acid neutralizer.[11][12][13][14]

-

Clean-up: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.

-

Decontaminate: Wipe the spill area with a damp cloth or sponge, followed by a wash with soap and water.[11]

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Diagram: Spill Response Workflow

Caption: Workflow for small acidic powder spills.

Fire and Reactivity Data

-

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a direct water stream, as it may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Hazardous Decomposition Products: Upon thermal decomposition, nitroaromatic compounds can release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

-

Reactivity and Incompatibilities:

-

Strong Oxidizing Agents: Can react violently, posing a fire and explosion risk.

-

Strong Bases: Can undergo exothermic neutralization reactions.

-

Heat: As a nitroaromatic compound, there is a risk of thermal decomposition at elevated temperatures. While specific data for this compound is unavailable, related nitrobenzoic acids show significant exothermic decomposition.

-

Disposal Considerations

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.

Representative Experimental Workflow: Synthesis

The following is a generalized workflow for the synthesis of this compound, highlighting critical safety checkpoints. This is for illustrative purposes and should be adapted with a thorough risk assessment for any specific laboratory procedure.

Diagram: Synthesis Workflow with Safety Checkpoints

Sources

- 1. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 2. gov.uk [gov.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. healthcarecompliancepros.com [healthcarecompliancepros.com]

- 5. hazwoper-osha.com [hazwoper-osha.com]

- 6. aaha.org [aaha.org]

- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. Inhaled substance or object | healthdirect [healthdirect.gov.au]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 13. enhs.uark.edu [enhs.uark.edu]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-methyl-5-nitrobenzoic Acid in Modern Organic Synthesis

Foreword: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 2-Fluoro-3-methyl-5-nitrobenzoic acid is a uniquely functionalized aromatic scaffold that offers chemists a powerful tool for constructing complex molecular targets. Its utility is derived from the orthogonal reactivity of its four distinct functional groups: a carboxylic acid, a nitro group, a fluorine atom, and a methyl group. This arrangement allows for a programmed, stepwise elaboration of the molecule, making it a valuable building block for a range of applications, from active pharmaceutical ingredients (APIs) to advanced materials.

The presence of a fluorine atom is particularly noteworthy. In drug design, fluorine substitution is a well-established strategy to enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity by altering the electronic profile of the molecule.[1][2] This guide provides an in-depth exploration of the properties, reactivity, and practical applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective use.

| Property | Value | Source |

| Chemical Formula | C₈H₆FNO₄ | [3][4] |

| Molecular Weight | 199.14 g/mol | [3][4] |

| Appearance | White to light ivory crystalline solid/powder | [5] |

| Melting Point | Data not consistently available; related compounds have defined melting points. | |

| Solubility | Slightly soluble in water; Soluble in methanol, DMSO, acetone, and ethyl acetate. | [5] |

| CAS Number | 850462-64-5 | [5] |

Spectroscopic Data Interpretation: While a specific spectrum for the title compound is not readily available in the initial search, the expected signals can be predicted based on its structure. For instance, in ¹H NMR spectroscopy, one would expect distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The fluorine atom would introduce characteristic coupling (J-coupling) to nearby protons. Researchers should always confirm the identity and purity of the starting material using standard analytical techniques (NMR, LC-MS, etc.) prior to use.

Synthetic Utility & Strategic Reactions

The true power of this compound lies in the differential reactivity of its functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed under specific conditions without affecting the others.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Group (-COOH): This is often the primary reactive handle. It readily undergoes esterification and amidation reactions, serving as a key anchoring point for coupling with other molecules.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. More importantly, it can be selectively reduced to an amine (-NH₂). This resulting aniline is a versatile intermediate for forming amides, sulfonamides, or participating in cyclization reactions.

-

Fluoro Group (-F): The fluorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation from electron-withdrawing groups (like the nitro group) and potent nucleophiles. Its presence is often desired in the final product to enhance biological properties.[1]

-

Methyl Group (-CH₃): While generally less reactive, the methyl group can be oxidized under harsh conditions to a carboxylic acid, yielding a dicarboxylic acid derivative.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for common transformations. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and laboratory setup.

Protocol 1: Fischer Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common precursor for further modifications.[5][6] The use of thionyl chloride (SOCl₂) or a strong acid like sulfuric acid is a standard method for this transformation.

Rationale: The reaction proceeds via protonation of the carbonyl oxygen (with H₂SO₄) or formation of a highly reactive acyl chloride intermediate (with SOCl₂), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing ensures the reaction goes to completion.

Materials:

-

This compound

-

Dry Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether or Hexanes

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.0 eq) in dry methanol (approx. 10 mL per gram of acid).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.[5][6] Alternatively, concentrated sulfuric acid can be used catalytically.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).[5][6]

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure product as a solid.[5]

Caption: Step-by-step workflow for the esterification of the title compound.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol outlines a standard method for reducing the aromatic nitro group to a primary amine, a critical step for introducing nitrogen-based functionality.

Rationale: Tin(II) chloride in the presence of a strong acid like HCl is a classical and effective reducing agent for aromatic nitro groups. The reaction proceeds through a series of single-electron transfers from the tin(II) species to the nitro group, which is progressively reduced to nitroso, hydroxylamino, and finally the amino group.

Materials:

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (from Protocol 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the nitro-ester (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl to the flask. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to 0°C and carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

-

Filtration & Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety procedures must be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][8] Prevent dust formation.[8]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7][8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

References

- Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic

- Methyl 5-fluoro-2-methyl-3-nitrobenzo

- Methyl 5-fluoro-2-methyl-3-nitrobenzo

- Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety D

- Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzo

- SAFETY D

- 2-Fluoro-5-methyl-3-nitrobenzoic acid. BLD Pharm.

- 2-Fluoro-5-methyl-3-nitrobenzoic acid | C8H6FNO4 | CID 84076180. PubChem.

- Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

- 1. innospk.com [innospk.com]

- 2. ajrconline.org [ajrconline.org]

- 3. 1782551-15-8|2-Fluoro-5-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-Fluoro-5-methyl-3-nitrobenzoic acid | C8H6FNO4 | CID 84076180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

The Strategic Utility of 2-Fluoro-3-methyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. 2-Fluoro-3-methyl-5-nitrobenzoic acid (CAS No. 1519287-58-1) emerges as a highly versatile, yet underexplored, building block with significant potential for the synthesis of novel therapeutics. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a nitro group, and a sterically-hindered fluorine atom, offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its potential in drug discovery programs.

The strategic placement of the methyl and nitro groups influences the electronic nature of the aromatic ring, while the fluorine atom can serve as a valuable handle for late-stage functionalization or as a metabolically stable isostere for a hydroxyl group. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1519287-58-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₆FNO₄ | Chemical Supplier Catalogs |

| Molecular Weight | 199.14 g/mol | Chemical Supplier Catalogs |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. Limited solubility in water. | General knowledge of similar compounds |

Core Synthetic Transformations and Protocols

The true value of this compound lies in the orthogonal reactivity of its three functional groups. The following sections detail robust protocols for the key transformations that underpin its utility as a pharmaceutical building block.

Amide Bond Formation: Constructing the Core of Bioactive Molecules

The carboxylic acid moiety of this compound is a primary site for elaboration, most commonly through the formation of amide bonds. The steric hindrance from the adjacent methyl group and the electronic effects of the fluorine and nitro groups necessitate robust coupling conditions.

Rationale for Protocol Selection: Standard amide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often effective for coupling sterically hindered benzoic acids.[1] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow for Amide Bond Formation:

Caption: HATU-mediated amide coupling workflow.

Nitro Group Reduction: Unmasking a Key Amino Functionality

The nitro group serves as a versatile precursor to an aniline, a common pharmacophore and a key functional group for further synthetic diversification. The choice of reducing agent is critical to ensure chemoselectivity, preserving the fluorine atom and any other sensitive functionalities.

Rationale for Protocol Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and generally effective method for the reduction of aromatic nitro groups.[2] It is often clean and proceeds with high yield. Alternative methods using reagents like tin(II) chloride or sodium dithionite can also be employed, particularly if catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatibilities.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Substituted 2-Fluoro-3-methyl-5-nitrobenzamide (from the previous step)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of the nitro-containing substrate in methanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Workflow for Nitro Group Reduction:

Caption: Catalytic hydrogenation for nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr): Diversification via Fluorine Displacement

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of nucleophiles, providing a powerful tool for late-stage diversification.

Rationale for Protocol Selection: The reactivity of the fluorine atom in SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the nitro group strongly activates the ring towards nucleophilic attack.[3] A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction, and a base is often required to deprotonate the nucleophile.

Experimental Protocol: SNAr with an Amine Nucleophile

Materials:

-

This compound or its amide derivative

-

Amine nucleophile

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the fluoro-aromatic substrate in DMSO, add the amine nucleophile (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired substituted product.

Logical Relationship of Functional Group Transformations:

Caption: Synthetic pathways from the core building block.

Application in Pharmaceutical Research: A Hypothetical Case Study

While no commercial drugs explicitly list this compound as a starting material in publicly available literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. For instance, the analogous compound, 2-fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of the BRAF inhibitor dabrafenib.[4] This suggests that this compound could be a valuable building block for developing novel kinase inhibitors or other oncology agents.

Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:

A plausible application of this building block would be in the synthesis of a substituted quinazoline or a similar heterocyclic core, which are prevalent in kinase inhibitors. The synthetic strategy would likely involve:

-

Amide coupling of this compound with a suitable aromatic amine.

-

Reduction of the nitro group to an aniline.

-

Intramolecular cyclization to form the heterocyclic core.

-

Further functionalization via SNAr at the fluorine position or other modifications to optimize biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex molecules in pharmaceutical research. Its strategically positioned functional groups allow for a range of orthogonal chemical transformations, enabling the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic potential of this valuable scaffold in their drug discovery endeavors. While direct pharmaceutical applications are yet to be widely documented, the structural similarities to key intermediates of approved drugs highlight its significant potential.

References

-

CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 - ChemicalBook.

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope.

-

2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 | Ossila.

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals.

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar.

-

selective reduction of nitro group without affecting other functional groups - Benchchem.

-

The synthesis of sterically hindered amides - PubMed.

-

The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.

-

Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem.

-

US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI.

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.

-

Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

-

The Synthesis of Sterically Hindered Amides - CHIMIA.

-

A new reagent for selective reduction of nitro group.

-

CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents.

-

selective reduction of nitro group without affecting other functional groups - Benchchem.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substr.

Sources

Synthesis of Heterocyclic Compounds from 2-Fluoro-3-methyl-5-nitrobenzoic Acid: Protocols and Methodologies

An Application Guide for Researchers

Introduction: Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these scaffolds.[1] Their unique structural and electronic properties allow for fine-tuning of pharmacological activity, making them indispensable in modern drug discovery. The starting material, 2-Fluoro-3-methyl-5-nitrobenzoic acid, is a highly versatile building block for the synthesis of diverse heterocyclic systems. Its utility stems from the strategic placement of four distinct functional groups: a carboxylic acid, a fluorine atom, a nitro group, and a methyl group.

The fluorine atom, positioned ortho to the carboxylic acid, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many cyclization strategies. The nitro group can be readily reduced to a primary amine, opening pathways to condensation and cyclization reactions for forming nitrogen-containing heterocycles. The carboxylic acid provides a handle for forming amides, esters, or can participate directly in cyclization reactions. This guide provides detailed protocols for leveraging these reactive sites to synthesize valuable heterocyclic cores, such as quinolones and benzodiazepines, offering insights into the underlying chemical principles and experimental best practices.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 146948-48-3 | C₈H₆FNO₄ | 199.14 | Not specified | Solid |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | 185.11 | 142 - 144 | White powder |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 | 165 - 168 | Solid |

Data compiled from various sources.[2][3]

Safety and Handling Precautions

Working with nitroaromatic compounds and strong acids/bases requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated fume hood.[5]

-

Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[6] In case of inhalation, move the victim to fresh air.[4] If contact with skin or eyes occurs, flush immediately with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[6]

-

Spills: In case of a spill, prevent dust formation.[4] Collect the spilled material and arrange for proper disposal.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Part 2: Essential Preliminary Transformations

Before proceeding to cyclization, the starting material often requires modification of its functional groups. The following protocols detail two fundamental transformations: esterification of the carboxylic acid and reduction of the nitro group.

Esterification of the Carboxylic Acid

Esterification is often performed to protect the carboxylic acid or to modify its reactivity for subsequent steps. A common method involves the use of thionyl chloride (SOCl₂) in methanol.[7][8]

Protocol 2.1.1: Synthesis of Methyl 2-Fluoro-3-methyl-5-nitrobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dry methanol (approx. 10 mL per gram of acid).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction with thionyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled, stirring solution.[7] The dropwise addition prevents a rapid temperature increase and potential side reactions.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel chromatography to yield the desired methyl ester as a solid.[7]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step for the synthesis of many nitrogen-containing heterocycles. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2.2.1: Synthesis of 5-Amino-2-fluoro-3-methylbenzoic Acid

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amino acid product, which can be used directly or purified further by recrystallization.

Part 3: Synthesis of Quinolone Scaffolds

Quinolones are a major class of antibacterial agents.[9] The synthesis typically involves the reaction of an aniline derivative with a β-ketoester equivalent, followed by a thermal or acid-catalyzed cyclization (Gould-Jacobs reaction), and subsequent saponification.

The overall workflow starts with the reduction of the nitro group, followed by condensation and cyclization.

Protocol 3.1: Synthesis of a Fluoroquinolone Core

This protocol outlines the key steps starting from the synthesized 5-amino-2-fluoro-3-methylbenzoic acid.

-

Condensation: In a round-bottom flask, mix 5-Amino-2-fluoro-3-methylbenzoic acid (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the mixture, typically to 100-120°C, for 1-2 hours. The reaction proceeds via nucleophilic attack of the amine on the enol ether of EMME, followed by elimination of ethanol.

-

Cyclization: Cool the reaction mixture slightly and add it to a high-boiling point solvent like diphenyl ether. Heat the solution to a high temperature (around 250°C).[9] This thermal energy drives the intramolecular cyclization (an electrophilic aromatic substitution) to form the quinolone ring system. Monitor the reaction by TLC.

-

Isolation of Ester: After cooling, dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the crude quinolone ester. Collect the solid by filtration and wash thoroughly.

-

Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid (typically 1-3 hours).

-

Acidification and Purification: Cool the solution and acidify with concentrated HCl until the pH is acidic, causing the final quinolone product to precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Part 4: Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[10][11] A common synthetic route involves the cyclization of an N-substituted 2-aminobenzoic acid derivative.

The synthesis begins with the formation of an amide bond at the amino group, followed by cyclization.

Protocol 4.1: Synthesis of a 1,4-Benzodiazepine-2-one Core

This protocol utilizes the intermediate 5-amino-2-fluoro-3-methylbenzoic acid.

-

Acylation: Dissolve 5-Amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent like toluene or dioxane. Add chloroacetyl chloride (1.2 eq) dropwise to the stirring solution.[12] A base such as pyridine may be added to neutralize the HCl byproduct. Heat the reaction to reflux for several hours until the starting amine is consumed (monitor by TLC).[12]

-

Intermediate Isolation: After cooling, the chloroacetylated intermediate may precipitate.[12] It can be isolated by filtration or by an extractive work-up.

-

Cyclization: Dissolve the crude intermediate in a solvent such as methanol saturated with ammonia. Heat the mixture in a sealed pressure vessel. The ammonia acts as a nucleophile, first displacing the chloride and then cyclizing via amide formation with the carboxylic acid (which may be transiently converted to a methyl ester by the solvent).

-

Purification: After the reaction is complete, cool the vessel and remove the solvent under reduced pressure. The crude benzodiazepine product can be purified by recrystallization or column chromatography.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Calistru, A. A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

-

National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

-

MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

PubMed. (1990). Fluorinated pyrido[2,3-c]pyridazines. II. Synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H) -. [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of Three Fluoroquinolone Compounds. [Link]

-

Medium. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

-